molecular formula C8H6N2O3 B12968015 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one

3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one

Cat. No.: B12968015
M. Wt: 178.14 g/mol
InChI Key: GKQMHWCHLTWHBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one is a heterocyclic compound that features a nitro group attached to a cyclopenta[b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one can be achieved through the oxidation of 2,3-cyclopentenopyridine analogues. One method involves using manganese(II) triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant in water at 25°C. This method provides high yield and excellent chemoselectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.

    Reduction: Common reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of this compound.

    Reduction: Formation of 3-Amino-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one is unique due to the presence of the nitro group, which imparts distinct reactivity and potential for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

3-nitro-6,7-dihydrocyclopenta[b]pyridin-5-one

InChI

InChI=1S/C8H6N2O3/c11-8-2-1-7-6(8)3-5(4-9-7)10(12)13/h3-4H,1-2H2

InChI Key

GKQMHWCHLTWHBA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1N=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.